molecular formula C19H16Br2N4O2 B10903540 2,4-dibromo-6-{4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-6-methylpyrimidin-2-yl}phenol

2,4-dibromo-6-{4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-6-methylpyrimidin-2-yl}phenol

Cat. No.: B10903540
M. Wt: 492.2 g/mol
InChI Key: AISZGWKSMPGMBO-LSHDLFTRSA-N
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Description

2-METHOXYBENZALDEHYDE 1-[2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL]HYDRAZONE is a complex organic compound that combines the structural features of methoxybenzaldehyde, dibromohydroxyphenyl, and pyrimidinyl hydrazone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXYBENZALDEHYDE 1-[2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL]HYDRAZONE typically involves a multi-step process:

    Preparation of 3,5-DIBROMO-2-HYDROXYPHENYL: This intermediate can be synthesized by bromination of 2-hydroxybenzaldehyde using bromine in the presence of a suitable solvent.

    Synthesis of 2-METHOXYBENZALDEHYDE: This compound can be prepared by methylation of 2-hydroxybenzaldehyde using dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the HYDRAZONE: The final step involves the condensation of 2-METHOXYBENZALDEHYDE with 2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL hydrazine under acidic conditions to form the desired hydrazone.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-METHOXYBENZALDEHYDE 1-[2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL]HYDRAZONE can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The hydrazone moiety can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the dibromohydroxyphenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-METHOXYBENZOIC ACID 1-[2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL]HYDRAZONE.

    Reduction: 2-METHOXYBENZYLAMINE 1-[2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL]HYDRAZONE.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-METHOXYBENZALDEHYDE 1-[2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL]HYDRAZONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-METHOXYBENZALDEHYDE 1-[2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL]HYDRAZONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.

    Pathways: It could modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXYBENZALDEHYDE: A simpler aldehyde with fewer functional groups.

    3,5-DIBROMO-2-HYDROXYPHENYL: A phenolic compound with bromine substituents.

    6-METHYL-4-PYRIMIDINYL HYDRAZONE: A hydrazone derivative with a pyrimidine ring.

Uniqueness

2-METHOXYBENZALDEHYDE 1-[2-(3,5-DIBROMO-2-HYDROXYPHENYL)-6-METHYL-4-PYRIMIDINYL]HYDRAZONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H16Br2N4O2

Molecular Weight

492.2 g/mol

IUPAC Name

2,4-dibromo-6-[4-[(2E)-2-[(2-methoxyphenyl)methylidene]hydrazinyl]-6-methylpyrimidin-2-yl]phenol

InChI

InChI=1S/C19H16Br2N4O2/c1-11-7-17(25-22-10-12-5-3-4-6-16(12)27-2)24-19(23-11)14-8-13(20)9-15(21)18(14)26/h3-10,26H,1-2H3,(H,23,24,25)/b22-10+

InChI Key

AISZGWKSMPGMBO-LSHDLFTRSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)C2=C(C(=CC(=C2)Br)Br)O)N/N=C/C3=CC=CC=C3OC

Canonical SMILES

CC1=CC(=NC(=N1)C2=C(C(=CC(=C2)Br)Br)O)NN=CC3=CC=CC=C3OC

Origin of Product

United States

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